1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro-
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Overview
Description
1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- is a heterocyclic compound with a molecular formula of C14H19ClN2O This compound is part of the azepine family, which is characterized by a seven-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- involves several steps. One common method includes the reaction of N-acyl-N-ethylaniline with appropriate reagents to form the azepine ring . The reaction conditions typically involve intramolecular alkylation at the ortho position of the aromatic ring under Friedel–Crafts conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- can be compared with other azepine derivatives such as:
1-Benzazepine: Known for its biological activity and use in pharmaceuticals.
Oxazepine: Contains an oxygen atom in the ring, leading to different chemical properties.
Thiazepine: Contains a sulfur atom, which also alters its reactivity and applications
The uniqueness of 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- lies in its specific structure, which combines the azepine ring with a 4-chlorophenyl group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-5-7-13(8-6-12)16-14(18)11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJSZFZOXZZVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424224 |
Source
|
Record name | 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89473-77-8 |
Source
|
Record name | 1H-Azepine-1-acetamide, N-(4-chlorophenyl)hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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